molecular formula C4H6BNO3S B2998025 (3-Methoxy-1,2-thiazol-5-yl)boronic acid CAS No. 2246660-91-1

(3-Methoxy-1,2-thiazol-5-yl)boronic acid

Cat. No. B2998025
CAS RN: 2246660-91-1
M. Wt: 158.97
InChI Key: CNKSRAACQREZFL-UHFFFAOYSA-N
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Description

“(3-Methoxy-1,2-thiazol-5-yl)boronic acid” is a type of organoboron compound . It is a valuable building block in organic synthesis . It is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Synthesis Analysis

The synthesis of boronic acids like “this compound” often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process is not well developed and usually utilizes a radical approach .


Chemical Reactions Analysis

Boronic acids like “this compound” are involved in various chemical reactions . These include oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Organic Synthesis and Drug Development

Boronic acids are pivotal in organic synthesis, especially in cross-coupling reactions, which are instrumental for constructing complex molecules. For instance, a study highlights the bioanalysis and quadrupole-time of flight-mass spectrometry-driven in vitro metabolite profiling of a new boronic acid-based anticancer molecule, showcasing boronic acids' potential in drug development (Zagade et al., 2020). Another research focuses on the highly regioselective 3-hydroxyalkylations of boron 4-methoxy-2-furanolates, a process relevant for synthesizing 3-acyl-4-O-methyl tetronates, demonstrating boronic acids' application in regioselective alkylations (Paintner et al., 2001).

Catalysis

Boronic acids serve as catalysts in various chemical reactions, including the highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals. This catalysis paves the way for synthesizing densely functionalized cyclohexanes, demonstrating the catalyst's versatility (Hashimoto et al., 2015). Boronic acid catalysis is also explored for activating hydroxy functional groups, promoting direct transformation into valuable products under mild conditions, highlighting its potential in organic reactions (Hall, 2019).

Sensing and Detection

The detection capabilities of boronic acids, particularly through excited-state intramolecular proton-transfer fluorescence, offer a method for detecting boron-containing compounds. This approach is sensitive and selective, useful for monitoring synthetic reactions and detecting compounds on solid supports (Aronoff et al., 2013). Similarly, fluorescent chemosensors based on boronic acid have been developed for detecting biological active substances, crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Future Directions

The future directions for research on “(3-Methoxy-1,2-thiazol-5-yl)boronic acid” and similar compounds could involve the development of more efficient synthesis methods , as well as the exploration of new reactions and applications .

properties

IUPAC Name

(3-methoxy-1,2-thiazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO3S/c1-9-4-2-3(5(7)8)10-6-4/h2,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKSRAACQREZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NS1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2246660-91-1
Record name (3-methoxy-1,2-thiazol-5-yl)boronic acid
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